2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol

CAS No.: 2001086-51-5

Cat. No.: VC3118719

Molecular Formula: C12H23NO2

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2001086-51-5 |

|---|---|

| Molecular Formula | C12H23NO2 |

| Molecular Weight | 213.32 g/mol |

| IUPAC Name | 2-[1-(oxan-4-yl)piperidin-4-yl]ethanol |

| Standard InChI | InChI=1S/C12H23NO2/c14-8-3-11-1-6-13(7-2-11)12-4-9-15-10-5-12/h11-12,14H,1-10H2 |

| Standard InChI Key | VDMBMHWSPCCBMA-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CCO)C2CCOCC2 |

| Canonical SMILES | C1CN(CCC1CCO)C2CCOCC2 |

Introduction

Structural Characteristics

Molecular Structure and Nomenclature

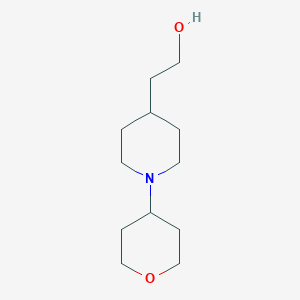

The systematic IUPAC name 2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol describes a molecule with three main structural components: a piperidine heterocycle, a tetrahydropyran ring, and an ethanol chain. Alternative names include 2-{1-[(oxan-4-yl)]piperidin-4-yl}ethan-1-ol, where "oxan" refers to the systematic name for the tetrahydropyran ring system .

Molecular Formula and Mass

Based on its structure, the compound has the molecular formula C12H23NO2, containing:

-

12 carbon atoms

-

23 hydrogen atoms

-

1 nitrogen atom

-

2 oxygen atoms

The calculated molecular weight is approximately 213.32 g/mol, as determined from the atomic masses of its constituent elements .

Structural Elements and Functional Groups

The compound contains several key structural elements with important chemical properties:

| Structural Element | Description | Chemical Significance |

|---|---|---|

| Piperidine ring | Six-membered saturated heterocycle containing nitrogen | Basic tertiary amine center; potential hydrogen bond acceptor |

| Tetrahydropyran ring | Six-membered saturated heterocycle containing oxygen | Ether linkage; hydrogen bond acceptor; contributes to conformational rigidity |

| Ethanol chain | Two-carbon chain with terminal hydroxyl group | Primary alcohol; hydrogen bond donor and acceptor; potentially reactive functional group |

| Methine (CH) bridge | Junction between piperidine and tetrahydropyran | Adds conformational constraints; affects spatial arrangement |

Three-Dimensional Conformation

The compound possesses significant conformational flexibility, particularly due to the chair-chair conformations possible in both six-membered rings. The tetrahydropyran ring typically adopts a chair conformation with the substituent preferring an equatorial position to minimize 1,3-diaxial interactions. Similarly, the piperidine ring also favors a chair conformation, with the placement of the ethanol chain likely in the equatorial position to minimize steric strain .

Physical and Chemical Properties

Physical State and Appearance

Based on its molecular structure and weight, 2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol is expected to be a colorless to pale yellow viscous liquid or low-melting solid at standard temperature and pressure .

Solubility Properties

The compound contains both hydrophilic and lipophilic elements, giving it a balanced solubility profile:

| Solvent Type | Expected Solubility | Rationale |

|---|---|---|

| Water | Moderate | Presence of hydroxyl group and tertiary amine enhance water solubility |

| Lower alcohols (methanol, ethanol) | High | Similar polarity and hydrogen bonding capability |

| Ethyl acetate, dichloromethane | Good | Moderate polarity matches these solvents |

| Diethyl ether, THF | Moderate to good | Compatible with cyclic ethers due to structural similarity |

| Hexane, petroleum ether | Poor | Too lipophilic for the compound's polar functional groups |

| DMSO, DMF | Excellent | Strong solvating properties for both polar and non-polar regions |

Acid-Base Properties

The compound contains a tertiary amine nitrogen within the piperidine ring, which can function as a Brønsted base. The estimated pKa of the conjugate acid would be approximately 8-10, consistent with other substituted piperidines. The primary alcohol group has a pKa of approximately 16-18, making it weakly acidic and only deprotonated under strongly basic conditions .

Stability and Reactivity

-

The primary alcohol group can undergo oxidation to an aldehyde or carboxylic acid

-

The tertiary amine can participate in nucleophilic substitution reactions and form quaternary ammonium salts

-

Under strongly acidic conditions, the tetrahydropyran ring might undergo ring-opening reactions

-

The compound may be sensitive to air oxidation over extended periods, particularly when exposed to light or elevated temperatures

Synthesis Methods

Retrosynthetic Analysis

Multiple synthetic approaches to 2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol are possible, with key disconnections including:

-

Formation of the C-N bond between the tetrahydropyran ring and piperidine nitrogen

-

Construction of the piperidine ring with the ethanol side chain in place

-

Introduction of the ethanol side chain to a preformed piperidine structure

N-Alkylation Approach

One viable synthesis route involves N-alkylation of 2-(piperidin-4-yl)ethan-1-ol with an appropriate tetrahydropyran derivative:

-

Starting with 2-(piperidin-4-yl)ethan-1-ol (CAS: 622-26-4)

-

Reacting with a tetrahydropyran-4-yl derivative bearing a leaving group (mesylate, tosylate, or halide)

-

Conducting the reaction in the presence of a base (K2CO3, Et3N) in a polar aprotic solvent (DMF, acetonitrile)

Reductive Amination Approach

An alternative synthesis involves reductive amination:

-

Reaction between 2-(piperidin-4-yl)ethan-1-ol and tetrahydro-2H-pyran-4-one

-

Formation of an imine intermediate

-

Reduction with a suitable reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride

Protective Group Strategy

For selective functionalization, a protective group strategy may be necessary:

-

Protection of the alcohol functionality in 2-(piperidin-4-yl)ethan-1-ol

-

N-alkylation with the tetrahydropyran derivative

-

Deprotection to reveal the primary alcohol

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted key 1H NMR signals for 2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol would include:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 3.7-4.0 | multiplet | CH2O (tetrahydropyran) |

| 3.5-3.7 | triplet | CH2OH |

| 3.3-3.5 | multiplet | CH (tetrahydropyran) |

| 2.5-2.8 | multiplet | CH2N (piperidine, equatorial) |

| 1.9-2.2 | multiplet | CH (piperidine, position 4) |

| 1.5-1.9 | complex multiplet | CH2 (ring systems) |

| 1.3-1.5 | multiplet | CH2CH2OH |

13C NMR would show characteristic signals for the carbon atoms in different chemical environments, including the distinctive signals for carbons adjacent to heteroatoms .

Infrared (IR) Spectroscopy

Expected key IR absorption bands would include:

-

O-H stretching: 3300-3400 cm-1 (broad)

-

C-H stretching: 2850-2950 cm-1

-

C-N stretching: 1200-1350 cm-1

-

C-O stretching: 1050-1150 cm-1 (for both alcohol and ether)

-

C-H bending: 1350-1480 cm-1

Mass Spectrometry

Mass spectrometric analysis would likely show:

-

Molecular ion peak [M+H]+ at m/z 214

-

Fragment ions corresponding to cleavage of the C-N bond between the piperidine and tetrahydropyran rings

-

Loss of water to give [M-H2O+H]+ at m/z 196

-

Characteristic fragments of the piperidine and tetrahydropyran ring systems

Chromatographic Analysis

High-performance liquid chromatography (HPLC) analysis of the compound would likely be performed using:

-

Reverse-phase C18 column

-

Mobile phase consisting of acetonitrile/water with buffer (e.g., 0.05% TFA)

-

UV detection at 210-220 nm (for the amine functionality)

-

Retention time dependent on specific chromatographic conditions

Biological Activity and Applications

Central Nervous System (CNS) Activity

The piperidine moiety is found in numerous CNS-active compounds, suggesting potential applications such as:

-

Analgesic activity (similar to piperidine-containing opioids)

-

Neuromodulatory effects (through interaction with neurotransmitter systems)

-

Neuroprotective properties (via multiple mechanisms including antioxidant effects)

Metabolic Stability

The tetrahydropyran ring often contributes to metabolic stability in drug molecules by:

-

Providing resistance to oxidative metabolism

-

Creating a semi-rigid structure that can influence receptor binding

-

Conferring appropriate lipophilicity for optimal pharmacokinetics

Immune System Modulation

Related piperidine-containing compounds have demonstrated immunomodulatory effects that could be explored with this compound, potentially useful in:

-

Anti-inflammatory applications

-

Autoimmune disorder treatments

-

Allergy and hypersensitivity management

As a Building Block

The compound's multiple functional groups make it valuable as a building block for more complex molecules:

As a Ligand

The compound contains potential coordination sites (N, O atoms) that could make it useful as a ligand in:

-

Catalytic systems

-

Metal complex formation

-

Asymmetric synthesis applications

Structure-Activity Relationship Studies

Key Structural Features for Biological Activity

Structure-activity relationship analysis suggests that several molecular features may be critical for potential biological activity:

-

The piperidine nitrogen serves as a hydrogen bond acceptor and potential site for protonation

-

The tetrahydropyran ring contributes to the three-dimensional conformation and lipophilicity

-

The ethanol side chain offers a hydrogen bond donor/acceptor site and potential point for metabolic transformation or further derivatization

-

The relative stereochemistry at the ring junction points affects the spatial orientation of functional groups

Structural Modifications

Based on medicinal chemistry principles, the following modifications might be explored to develop derivatives with enhanced or specific biological activities:

| Modification Site | Potential Changes | Expected Effect |

|---|---|---|

| Piperidine ring | Introduction of substituents at various positions | Altered binding affinity, selectivity |

| Tetrahydropyran ring | Replacement with other heterocycles (tetrahydrofuran, dioxane) | Modified lipophilicity, hydrogen bonding patterns |

| Ethanol chain | Extension, branching, or replacement with other functional groups | Changed pharmacokinetic properties, target selectivity |

| Bridging groups | Introduction of unsaturation or additional substituents | Conformational restriction, metabolic stability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume